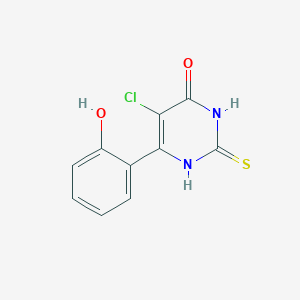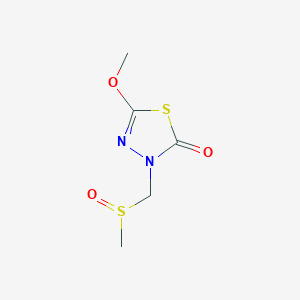![molecular formula C19H13NO6 B12908616 (4-Formyl-5-nitro-[1,1'-biphenyl]-2-yl)methyl furan-3-carboxylate](/img/structure/B12908616.png)
(4-Formyl-5-nitro-[1,1'-biphenyl]-2-yl)methyl furan-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Formyl-5-nitro-[1,1’-biphenyl]-2-yl)methyl furan-3-carboxylate is a complex organic compound characterized by its unique structural features. This compound contains a biphenyl core substituted with formyl and nitro groups, and a furan ring esterified with a carboxylate group. Its intricate structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Formyl-5-nitro-[1,1’-biphenyl]-2-yl)methyl furan-3-carboxylate typically involves multi-step organic reactions. One common approach is the nitration of biphenyl derivatives followed by formylation. The furan-3-carboxylate moiety can be introduced through esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and formylation processes, followed by esterification. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Formyl-5-nitro-[1,1’-biphenyl]-2-yl)methyl furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the biphenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.
Substitution: Halogenation using bromine or chlorination agents under controlled conditions.
Major Products Formed
Oxidation: Formation of (4-Carboxyl-5-nitro-[1,1’-biphenyl]-2-yl)methyl furan-3-carboxylate.
Reduction: Formation of (4-Formyl-5-amino-[1,1’-biphenyl]-2-yl)methyl furan-3-carboxylate.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis and material science.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of nitro and formyl groups can interact with biological targets, leading to various bioactivities.
Medicine
In medicine, (4-Formyl-5-nitro-[1,1’-biphenyl]-2-yl)methyl furan-3-carboxylate and its derivatives are explored for drug development. Their ability to modulate biological pathways makes them candidates for therapeutic agents.
Industry
Industrially, this compound is used in the development of advanced materials, such as polymers and coatings. Its structural properties contribute to the enhancement of material performance.
Mécanisme D'action
The mechanism of action of (4-Formyl-5-nitro-[1,1’-biphenyl]-2-yl)methyl furan-3-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction, generating reactive intermediates that interact with cellular components. The formyl group can form covalent bonds with nucleophilic sites in proteins, altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Formyl-5-nitro-[1,1’-biphenyl]-2-yl)methyl benzoate: Similar structure but with a benzoate ester instead of a furan-3-carboxylate.
(4-Formyl-5-nitro-[1,1’-biphenyl]-2-yl)methyl acetate: Contains an acetate ester, offering different reactivity and properties.
Uniqueness
(4-Formyl-5-nitro-[1,1’-biphenyl]-2-yl)methyl furan-3-carboxylate is unique due to the presence of both a furan ring and a biphenyl core with formyl and nitro substituents. This combination provides distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C19H13NO6 |
|---|---|
Poids moléculaire |
351.3 g/mol |
Nom IUPAC |
(5-formyl-4-nitro-2-phenylphenyl)methyl furan-3-carboxylate |
InChI |
InChI=1S/C19H13NO6/c21-10-15-8-16(12-26-19(22)14-6-7-25-11-14)17(9-18(15)20(23)24)13-4-2-1-3-5-13/h1-11H,12H2 |
Clé InChI |
JJMOLBVXYGCFED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(C=C2COC(=O)C3=COC=C3)C=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


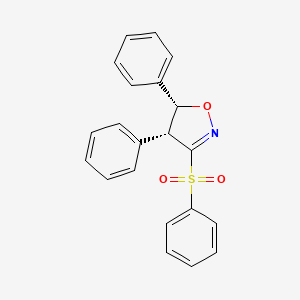
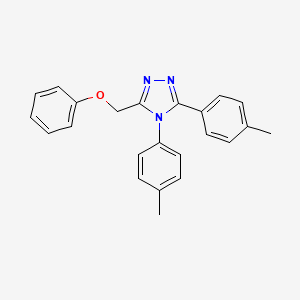
![Isopentyl 4'-phenyl-[2,2'-biquinoline]-4-carboxylate](/img/structure/B12908568.png)
![N-Benzoyl-3'-O-benzoyl-2'-O-[(2-nitrophenyl)methyl]adenosine](/img/structure/B12908572.png)
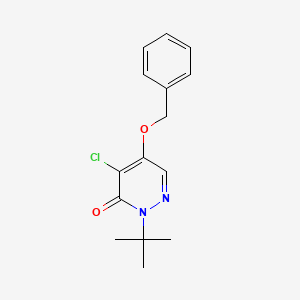
![6-{[(4-Chlorophenyl)carbamoyl]amino}pyridazine-3-carboxamide](/img/structure/B12908587.png)
![Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1-phenyl-3-propyl-](/img/structure/B12908599.png)

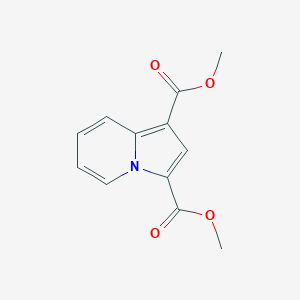
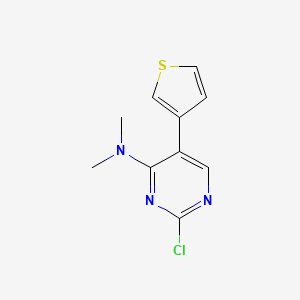
![Ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate](/img/structure/B12908609.png)
![4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]-5-methyl-](/img/structure/B12908624.png)
